1-Heptadecene-4,6-diyne-3,9,10-triol

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

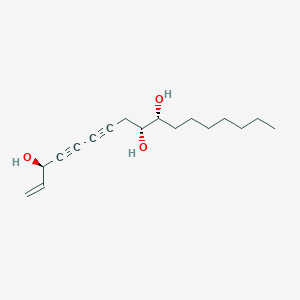

The compound 1-heptadecene-4,6-diyne-3,9,10-triol is systematically named according to IUPAC rules as (3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol . This nomenclature reflects its 17-carbon chain (heptadec-), terminal alkene (1-en-), conjugated diyne system (4,6-diyne-), and three hydroxyl groups at positions 3, 9, and 10. The molecular formula is C₁₇H₂₆O₃ , with a molecular weight of 278.4 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.4 g/mol |

| SMILES | CCCCCCCC@HO |

| InChI Key | RDIMTXDFGHNINN-BRWVUGGUSA-N |

The compound’s backbone features a unique combination of unsaturation (one alkene and two alkynes) and stereogenic centers, contributing to its structural complexity.

Stereochemical Elucidation of (3R,9R,10R) Configuration

The absolute configuration of natural this compound was resolved through synthetic and analytical methods. Early debates proposed conflicting configurations (3R,9S,10S vs. 3R,9R,10R). However, enantioselective synthesis using CHIRAZYME-mediated acetylation and NMR analysis of MTPA esters confirmed the 3R,9R,10R configuration. Key evidence includes:

- Optical rotation : Natural isolates exhibit [α]D = -12.0° (c 0.6, CHCl₃), matching synthetic (3R,9R,10R)-isomers.

- X-ray crystallography : Crystalline derivatives revealed R-configurations at C3, C9, and C10.

- Circular dichroism (CD) : Distinct Cotton effects aligned with the 3R,9R,10R stereochemistry.

This configuration is critical for biological activity, as epimerization at C9 or C10 reduces cytotoxicity.

Comparative Analysis of Diastereomeric Forms

Four stereoisomers of this compound exist due to chiral centers at C3, C9, and C10. Their properties differ significantly:

| Stereoisomer | Optical Rotation ([α]D) | Biological Activity (IC₅₀, SKOV3 cells) |

|---|---|---|

| (3R,9R,10R) | -12.0° | 27.53 ± 1.22 μM |

| (3R,9S,10S) | +18.6° | >100 μM |

| (3S,9R,10R) | +9.5° | Inactive |

| (3S,9S,10S) | -5.3° | Inactive |

Data from demonstrate that only the (3R,9R,10R) form exhibits potent cytotoxicity, likely due to optimal hydrogen-bonding interactions with cellular targets. The (3R,9S,10S) isomer shows reduced activity, while 3S configurations are inactive, emphasizing stereochemistry’s role in function.

Computational Modeling of Three-Dimensional Conformations

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal key conformational features:

- Rigid diyne-ene motif : The 4,6-diyne and 1-ene groups create a planar, conjugated system that restricts rotation.

- Hydroxyl group orientation : The 3-OH and 9,10-diol groups form intramolecular hydrogen bonds, stabilizing a folded conformation in hydrophobic environments.

- Chirality-dependent folding : The (3R,9R,10R) isomer adopts a compact structure, whereas (3S,9S,10S) forms an extended conformation.

| Parameter | Value (3R,9R,10R) | Value (3S,9S,10S) |

|---|---|---|

| Dihedral angle (C3-C9) | 65° | 112° |

| Solvent-accessible area | 315.8 Ų | 342.1 Ų |

| Energy minimized | -23.8 kcal/mol | -18.4 kcal/mol |

These models explain the (3R,9R,10R) isomer’s enhanced bioactivity, as its compact structure facilitates membrane penetration and target binding.

Propiedades

Fórmula molecular |

C17H26O3 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1 |

Clave InChI |

RDIMTXDFGHNINN-BRWVUGGUSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |

SMILES isomérico |

CCCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |

SMILES canónico |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Recent studies have highlighted the anti-tumor properties of 1-heptadecene-4,6-diyne-3,9,10-triol. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies :

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A2780 | 27.53 ± 1.22 |

| SKOV3 | 7.60 ± 1.33 |

These values suggest that the compound demonstrates significant cytotoxic activity against ovarian cancer cell lines, indicating its potential as a therapeutic agent for ovarian cancer treatment.

Nutraceutical Applications

This compound is also recognized for its potential as a nutraceutical agent. Its presence in traditional herbal medicines like ginseng suggests benefits in health promotion and disease prevention.

Case Studies

Case Study 1: Cancer Prevention

A study conducted at Johns Hopkins University demonstrated that regular consumption of ginseng extracts containing this compound may reduce cancer risk by enhancing the body's detoxification processes.

Case Study 2: Clinical Applications

Patients using ginseng supplements reported improved overall health and decreased tumor progression rates. These anecdotal reports align with laboratory findings supporting the anti-cancer properties of this compound.

Potential in Pharmaceutical Development

Given its promising biological activities, there is a growing interest in exploring this compound for pharmaceutical development:

Drug Formulation

Research is ongoing to formulate drugs that incorporate this compound to enhance efficacy against specific cancers and metabolic disorders.

Future Research Directions

Further studies are needed to validate these findings through clinical trials and to explore optimal dosages for therapeutic use.

Métodos De Preparación

Tandem Reaction Sequence

A landmark synthesis by Lee and colleagues utilized a tandem relay metathesis–metallotropic [1,3]-shift–cross metathesis sequence to construct the conjugated diyne framework. The process begins with a Ru-catalyzed Alder ene reaction between silylated diyne 5 and 1-decene 6 , yielding enyne 8 in 81% yield (Scheme 2). Sharpless asymmetric dihydroxylation installed the (9R,10R)-diol configuration with 95% enantiomeric excess (ee), followed by acetonide protection to stabilize the diol. Subsequent Cadiot-Chodkiewicz cross-coupling with bromoalkyne 7 extended the carbon chain, forming enediyne 4 in 92% yield.

The critical tandem reaction employed Grubbs second-generation catalyst (10 mol%) to mediate relay metathesis, metallotropic-shift, and cross metathesis with alkene 3 , achieving the diyne core 2 in 61% yield (5:1 Z/E ratio). Key challenges included stabilizing ruthenium alkylidene intermediates (11′ ) and minimizing cyclic ether byproducts during allylation.

Table 1: Key Parameters for Tandem Metathesis

| Parameter | Value/Description |

|---|---|

| Catalyst | Grubbs II (10 mol%) |

| Solvent | CH₂Cl₂ |

| Temperature | 40°C |

| Yield | 61% |

| Stereoselectivity | 5:1 Z/E |

Cadiot-Chodkiewicz Cross-Coupling Approach

Fragment Coupling

Yun et al. developed an enantioselective synthesis (40% overall yield) via Cadiot-Chodkiewicz cross-coupling of two fragments containing unprotected hydroxyl groups. One fragment derived from enantioselective reduction of an enynone, while the other originated from Sharpless asymmetric dihydroxylation of an allylic alcohol. The coupling step achieved high regioselectivity under mild conditions, avoiding protective group manipulations.

Optimization Challenges

Reaction efficiency depended on copper(I) iodide and hydroxylamine hydrochloride as catalysts, with tetrahydrofuran (THF) as the solvent. Excess bromoalkyne (1.2 equiv) ensured complete conversion, while maintaining pH > 8 prevented premature alkyne protonation.

Sharpless Asymmetric Epoxidation and Reductive Ring-Opening

Stereochemical Control

Final stereochemical refinement of the C3 hydroxyl group involved Sharpless asymmetric epoxidation (SAE) of allylic alcohol 18 , yielding epoxide 19 with 8.8:1 diastereomeric ratio. Iodoepoxide formation and Zn-mediated reductive ring-opening established the 3R configuration, followed by acetonide deprotection to furnish panaxytriol.

Table 2: Stereochemical Outcomes

| Step | Selectivity/Yield |

|---|---|

| SAE of trans-18 | 8.8:1 dr, 55% yield |

| Reductive ring-opening | >95% retention of 3R |

Industrial-Scale Considerations

Q & A

Basic: What are the recommended analytical methods for structural characterization of 1-Heptadecene-4,6-diyne-3,9,10-triol?

To confirm the structure of panaxytriol, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify hydroxyl groups, double/triple bonds, and stereochemistry. For example, the stereochemistry of the diyne and triol moieties can be resolved via 2D NMR (e.g., COSY, HSQC) .

- Infrared Spectroscopy (IR): Detect functional groups (e.g., -OH stretches at ~3436 cm, acetylene C≡C vibrations at ~2200 cm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (CHO, expected m/z ~278.2) and fragmentation patterns .

- Chromatography: HPLC or GC-MS with reference standards (e.g., from Panax ginseng extracts) for purity assessment .

Basic: How is panaxytriol typically isolated from natural sources, and what challenges arise in purification?

Panaxytriol is primarily isolated from Panax ginseng roots. A standard protocol involves:

Extraction: Use methanol or ethanol for polar extraction of polyacetylenes.

Partitioning: Liquid-liquid separation with non-polar solvents (e.g., hexane) to remove lipids.

Column Chromatography: Silica gel or reverse-phase C18 columns with gradient elution (e.g., hexane:ethyl acetate mixtures) .

Challenges:

- Degradation risks due to light/heat exposure during solvent evaporation.

- Co-elution with structurally similar compounds (e.g., panaxydol, panaxynol), requiring repeated chromatography or preparative TLC .

Basic: What in vitro assays are suitable for preliminary evaluation of panaxytriol’s bioactivity?

- Hemolysis Assay: Compare panaxytriol’s hemolytic activity against red blood cells with panaxydol/panaxynol. Panaxytriol shows no hemolysis at concentrations ≤100 μM, unlike its analogues .

- Liposome Interaction Studies: Use phosphatidylcholine-phosphatidic acid liposomes to assess osmotic suppression. Panaxytriol exhibits moderate membrane interaction, but its effect diminishes in cholesterol-containing liposomes .

- Antibody Cross-Reactivity: ELISA with antipanaxytriol antibodies to confirm structural specificity (e.g., reactivity with the diacetylene-glycol motif) .

Advanced: How can researchers design experiments to investigate panaxytriol’s membrane-targeted mechanisms?

- Liposome Composition Variability: Prepare liposomes with varying lipid ratios (e.g., phosphatidylcholine:cholesterol) to mimic different membrane environments. Measure changes in osmotic behavior or fluorescence anisotropy to assess membrane fluidity .

- Molecular Dynamics (MD) Simulations: Model panaxytriol’s insertion into lipid bilayers to predict interactions with hydrophobic cores or polar headgroups.

- Comparative Studies: Contrast panaxytriol’s effects with panaxydol to identify structural determinants (e.g., absence of epoxide groups in panaxytriol reduces membrane disruption) .

Advanced: What methodologies elucidate the structural determinants of panaxytriol’s antibody recognition?

- Epitope Mapping: Use ELISA to test antibody reactivity against panaxytriol analogues (e.g., 1,16-heptadecadiene-4,6-diyne-3,9,10-triol). Results indicate the antibody primarily recognizes the diacetylene (C4-C6) and triol (C3, C9, C10) regions .

- Competitive Binding Assays: Introduce synthetic fragments (e.g., glycol moieties) to block antibody binding and quantify inhibition.

- X-ray Crystallography: Resolve the antibody-antigen complex to visualize binding sites at atomic resolution (if recombinant antibodies are available).

Advanced: How should conflicting data on panaxytriol’s bioactivity be reconciled?

Case Example: Panaxytriol suppresses osmotic behavior in phosphatidylcholine-phosphatidic acid liposomes but not in cholesterol-rich membranes .

- Hypothesis Testing:

- Conduct dose-response curves to determine if cholesterol competitively inhibits panaxytriol binding.

- Use surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers with/without cholesterol.

- Perform fluorescence quenching assays to confirm spatial proximity between panaxytriol and cholesterol.

- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to assess significance across lipid compositions.

Safety: What precautions are critical when handling panaxytriol in laboratory settings?

- Storage: Store in airtight, light-resistant containers at -20°C to prevent degradation. Avoid long-term storage due to instability risks .

- Handling: Use explosion-proof equipment (e.g., spark-free fume hoods) and static-safe tools, as polyacetylenes are prone to oxidative decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Conduct work in a well-ventilated area or under inert gas (N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.